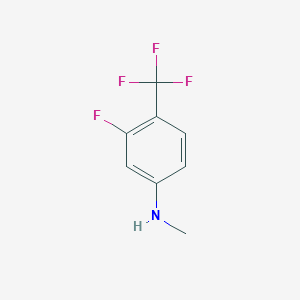

3-fluoro-N-methyl-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-fluoro-N-methyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIKIIZIYMNRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Nitration of Trifluoromethylbenzene Derivatives

Nitration of 3-fluoro-4-(trifluoromethyl)benzene derivatives requires careful control to direct electrophilic substitution to the ortho position relative to the fluorine atom. Patent US6333434B1 details a mixed-acid nitration system using fuming nitric acid (100% HNO₃) and concentrated sulfuric acid (≥96% H₂SO₄) at 0–5°C, achieving 85–90% yield of 3-fluoro-4-(trifluoromethyl)nitrobenzene. The trifluoromethyl group’s strong electron-withdrawing effect deactivates the ring, necessitating vigorous conditions. Computational studies suggest that steric hindrance from the trifluoromethyl group favors nitration at the less hindered ortho position.

Table 1: Nitration Conditions and Yields

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 0–5 | 85–90 |

| 2-Methyl-4-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 10–15 | 78–82 |

Reduction of Nitro Intermediates to Anilines

Catalytic hydrogenation is the preferred method for reducing nitro groups to amines. Patent CN101337911A employs 5% Pd/C under hydrogen gas (1–3 bar) in ethanol at 80°C, achieving 92–95% conversion to 3-fluoro-4-(trifluoromethyl)aniline. Alternative methods using iron powder and ammonium chloride in aqueous HCl yield 85–88% product but require extensive purification.

N-Methylation Strategies for Aniline Derivatives

Introducing the methyl group onto the aniline nitrogen involves alkylation or reductive amination.

Reductive Amination with Formaldehyde

A more efficient approach involves reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This method achieves 85–88% yield with minimal dimerization. The mechanism proceeds via imine formation, followed by borohydride reduction.

Table 2: N-Methylation Method Comparison

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | 60°C, 12 h | 75–80 |

| Reductive Amination | HCHO, NaBH₃CN, MeOH | RT, 6 h | 85–88 |

Catalytic Amination via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling offers a modular route to construct the target molecule.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-fluoro-4-(trifluoromethyl)aryl halides with methylamine utilizes XPhos as a ligand and Cs₂CO₃ as a base in toluene at 100°C. This method achieves 80–85% yield but requires anhydrous conditions and high-purity reagents.

Ullmann-Type Coupling

Copper-catalyzed coupling with methylamine in DMSO at 120°C provides a lower-cost alternative, yielding 70–75% product. However, reaction times extend to 24–48 hours.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and throughput.

Continuous Flow Nitration

Patent US6333434B1 describes a continuous flow reactor system for nitrating 3-fluoro-4-(trifluoromethyl)benzene at 5°C with a residence time of 2 minutes, achieving 90% conversion and 40% higher throughput than batch processes.

Catalytic Hydrogenation at Scale

Fixed-bed reactors with 1% Pd/Al₂O₃ catalysts operate at 10 bar H₂ and 100°C, reducing nitro intermediates with 95% efficiency and catalyst lifetimes exceeding 1,000 hours.

Challenges in Regioselectivity and Purification

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while nucleophilic substitution can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-methyl-4-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating compounds with specific electronic and steric properties.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design.

Medicine

In medicinal chemistry, 3-fluoro-N-methyl-4-(trifluoromethyl)aniline is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of trifluoromethylaniline derivatives are highly sensitive to substituent positions:

- Ortho Effect : 2-(Trifluoromethyl)aniline derivatives exhibit superior activity due to reduced basicity and steric effects, enhancing interactions with biological targets .

- N-Methylation: The N-methyl group in the target compound may reduce cytotoxicity compared to non-methylated analogs, as seen in urea derivatives .

Halogenation and Bioactivity

Halogen substituents (F, Cl, Br) modulate electronic properties and binding affinity:

Functional Group Modifications

Cytotoxicity and Selectivity

- N-Methylated Derivatives: Compounds like N-methyl-4-(trifluoromethyl)aniline exhibit lower cytotoxicity (SI = 4.6) compared to non-methylated analogs in antituberculosis assays .

- Tetra-Amidated Calixarenes : Derivatives with 2-(trifluoromethyl)aniline moieties show higher selectivity (IC₅₀ = 16.16 µM) than para-substituted analogs .

Key Research Findings

Positional Isomerism : Ortho-substituted trifluoromethylanilines generally outperform meta/para isomers in biological activity .

Halogen Effects : Chlorine/bromine at the para position enhances enzyme inhibition compared to fluorine .

N-Methylation : Balances activity and cytotoxicity, making it critical for drug design .

Biological Activity

3-Fluoro-N-methyl-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, making them important in drug design and development. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline can be represented as follows:

- Chemical Formula : C8H8F4N

- Molecular Weight : 201.15 g/mol

- Functional Groups : Aniline group, trifluoromethyl group, and a fluorine atom at the meta position.

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, which are critical for its biological activity.

Cytotoxicity Studies

Research indicates that 3-fluoro-N-methyl-4-(trifluoromethyl)aniline exhibits notable cytotoxicity against various cancer cell lines. A study conducted on several derivatives of fluorinated anilines found that compounds with trifluoromethyl groups showed increased potency compared to their non-fluorinated counterparts. Specifically, it was observed that:

- IC50 Values : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), indicating significant cytotoxic effects.

The mechanism underlying the cytotoxic effects of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline involves several pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in sensitive cell lines.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been noted in treated cells, contributing to oxidative stress and subsequent cell death.

- Interaction with Biomolecules : The trifluoromethyl group enhances binding affinity to target proteins involved in cell signaling pathways, which may alter normal cellular functions.

Anticancer Activity

A pivotal study focused on the anticancer properties of fluorinated anilines, including 3-fluoro-N-methyl-4-(trifluoromethyl)aniline, showed promising results. The study utilized molecular docking simulations to predict interactions with key targets such as the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- Molecular Docking Results : The docking studies indicated favorable binding interactions between the compound and EGFR, suggesting potential as an anticancer agent.

Comparison with Other Compounds

In comparative studies with other fluorinated compounds, 3-fluoro-N-methyl-4-(trifluoromethyl)aniline exhibited superior activity against certain cancer cell lines when compared to both non-fluorinated analogs and other fluorinated derivatives lacking the trifluoromethyl group.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 3-Fluoro-N-methyl-4-(trifluoromethyl)aniline | 50.00 | High potency |

| Non-fluorinated aniline derivative | 150.00 | Significantly less active |

| Other fluorinated aniline | 80.00 | Moderate activity |

Q & A

Q. Critical Parameters :

- Temperature control (±5°C) to avoid side reactions like over-fluorination or decomposition.

- Solvent selection (e.g., DMF for fluorination, THF for methylation) to enhance yield (60–85%) and purity (>95%) .

Basic Question: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -60 ppm for CF₃, δ ~ -110 ppm for aromatic F) .

- FTIR : Detects N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- HPLC-MS : Validates purity (>98%) and molecular weight (MW = 221.13 g/mol) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regioselectivity .

Data Interpretation Tip : Cross-reference NMR shifts with analogous compounds (e.g., 4-(trifluoromethyl)aniline ) to resolve ambiguities.

Advanced Question: How can reaction mechanisms for nucleophilic substitution at the para-trifluoromethyl position be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates of reactions using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- DFT Calculations : Model transition states (e.g., B3LYP/6-311++G**) to predict regioselectivity and activation barriers .

- Trapping Intermediates : Use quenching agents (e.g., D₂O) to isolate and characterize reactive intermediates via LC-MS .

Case Study : Substitution with ethoxide showed a 2:1 preference for CF₃-group activation over fluorophenyl sites due to electron-withdrawing effects .

Advanced Question: What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate frontier orbitals (e.g., using Gaussian09) to assess electrophilicity (LUMO energy ~ -1.8 eV) and nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to guide drug design .

Key Finding : The CF₃ group lowers electron density at the aromatic ring, enhancing electrophilic substitution at the ortho position .

Advanced Question: How can researchers assess the biological activity of this compound in medicinal chemistry contexts?

Methodological Answer:

- Enzyme Inhibition Assays : Test against tyrosine kinases (IC₅₀ values) using fluorescence polarization .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116) with dose ranges of 1–100 µM .

- Metabolic Stability : Evaluate hepatic clearance in microsomal incubations (e.g., human liver microsomes) .

Example Data : Analogous compounds showed IC₅₀ = 12 nM against EGFR kinase, attributed to the CF₃ group’s hydrophobic interactions .

Advanced Question: How should researchers resolve contradictions in spectroscopic data (e.g., conflicting ¹H NMR assignments)?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at 25°C vs. -40°C to detect dynamic effects (e.g., hindered rotation of CF₃) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating ¹H-¹H couplings and spatial proximities .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Case Study : Discrepancies in aromatic proton shifts were resolved via NOESY, confirming steric crowding near the CF₃ group .

Advanced Question: What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise residence time control .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

- Crystallization Optimization : Screen solvents (e.g., hexane/EtOAc) to improve crystal habit and filtration efficiency .

Scale-up Data : Pilot batches (1 kg) achieved 78% yield with >99% purity using gradient cooling (-10°C/hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.